Pyrazine, 2-ethoxymethyl- (CAS 65504-94-1) is a specialized heterocyclic building block and high-impact aroma compound characterized by its exocyclic ether linkage [1]. Unlike conventional alkoxy-pyrazines where the oxygen atom is directly conjugated to the aromatic ring, 2-ethoxymethylpyrazine features a methylene spacer that insulates the pyrazine core from the strong electron-donating effects of the ether oxygen [2]. With a molecular weight of 138.17 g/mol and a boiling point of approximately 175–176 °C at atmospheric pressure, it offers a balanced profile of volatility and formulation persistence [2]. Industrially, it is procured both as a precision flavor/fragrance agent—imparting distinctive nutty, earthy, and hazelnut notes—and as a versatile intermediate for pharmaceutical and agrochemical synthesis where an isolated ether functionality is required without compromising the intrinsic electron deficiency of the pyrazine core [1].
Substituting 2-ethoxymethylpyrazine with generic alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) or direct ring-alkoxypyrazines (e.g., 2-ethoxypyrazine) fundamentally alters both chemical reactivity and sensory performance [1]. In synthetic workflows, direct alkoxypyrazines exhibit significantly altered nucleophilic substitution profiles due to the +M (mesomeric) effect of the conjugated oxygen, which enriches the ring electron density. In contrast, the methylene spacer in 2-ethoxymethylpyrazine preserves the electron-withdrawing nature of the pyrazine ring, ensuring predictable reactivity in cross-coupling or nucleophilic aromatic substitution (SNAr) sequences [1]. Furthermore, in formulation contexts, substituting this compound with highly volatile lower alkylpyrazines results in premature top-note dissipation, while substitution with heavier methoxy-alkylpyrazines shifts the organoleptic profile toward undesirable vegetative or bell-pepper notes, ruining target flavor profiles[2].
In synthetic precursor selection, the position of the ether oxygen dictates the electronic nature of the pyrazine core[1]. Direct alkoxypyrazines (such as 2-ethoxypyrazine) donate electron density into the ring via resonance, which can deactivate the ring toward nucleophilic attack. In 2-ethoxymethylpyrazine, the methylene group insulates the ring from this resonance effect. Consequently, the pyrazine core retains its characteristic electron deficiency, behaving more like a standard alkylpyrazine in terms of core reactivity, while still providing the terminal ether functionality for downstream coordination or cleavage [1].
| Evidence Dimension | Ring electron density and resonance participation |
| Target Compound Data | Methylene-insulated ether (no +M resonance donation to the ring) |
| Comparator Or Baseline | 2-Ethoxypyrazine (+M resonance donation enriches ring electron density) |
| Quantified Difference | Elimination of resonance-based ring deactivation |
| Conditions | Reactivity profiling for nucleophilic aromatic substitution (SNAr) |
Allows buyers to procure an ether-functionalized pyrazine without sacrificing the standard reactivity profile of the electron-deficient pyrazine core.
For flavor and fragrance formulations, the retention time of the aroma chemical is critical. 2-Ethoxymethylpyrazine exhibits a boiling point of 175–176 °C at 760 mmHg [1]. When compared to the widely used baseline 2-methylpyrazine (boiling point ~135 °C), 2-ethoxymethylpyrazine offers a significantly lower vapor pressure at room temperature. This approximately 40 °C increase in boiling point translates to enhanced persistence in open-air or baked formulations, preventing the rapid flash-off associated with lighter pyrazines while avoiding the heavy, waxy properties of long-chain derivatives [1].
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | 175–176 °C |
| Comparator Or Baseline | 2-Methylpyrazine (~135 °C) |
| Quantified Difference | +40 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures that the compound remains stable in high-temperature processing (like baking) and provides longer-lasting sensory performance in end products.
In procurement for the food and beverage industry, the exact sensory profile dictates material selection. 2-Ethoxymethylpyrazine is characterized by specific nutty, earthy, and dry fruit (hazelnut) notes [1]. In contrast, structurally related pyrazines like 2-methoxy-3-isobutylpyrazine are dominated by intense green, bell-pepper notes with extremely low odor thresholds. Procuring 2-ethoxymethylpyrazine allows formulators to achieve deep roasted and nutty profiles without the risk of green-note contamination, which is a common failure mode when substituting with generic methoxy-alkyl pyrazines [1].
| Evidence Dimension | Primary Organoleptic Descriptor |
| Target Compound Data | Nutty, earthy, hazelnut (roasted profile) |
| Comparator Or Baseline | 2-Methoxy-3-isobutylpyrazine (Green, bell-pepper profile) |
| Quantified Difference | Complete shift from vegetative/green to roasted/nutty |
| Conditions | Standard sensory evaluation panels |
Critical for flavorists who must strictly avoid vegetative off-notes when formulating roasted, coffee, or nutty product profiles.
Due to its elevated boiling point (175–176 °C) compared to lighter alkylpyrazines, 2-ethoxymethylpyrazine is a targeted choice for baked goods, extruded snacks, and coffee flavorings [1]. It survives thermal processing steps where lighter pyrazines would volatilize, providing a persistent, stable hazelnut and roasted earth profile in the final consumer product.
In medicinal chemistry, 2-ethoxymethylpyrazine serves as a functional building block when a target API requires a pyrazine ring with a hydrogen-bond-accepting ether side chain [2]. Because the methylene spacer prevents the oxygen from donating electron density into the pyrazine ring, the compound maintains predictable reactivity for subsequent functionalization (e.g., cross-coupling or halogenation) without the deactivating effects seen in direct alkoxypyrazines.
The presence of both the bidentate-capable pyrazine nitrogens and the flexible exocyclic ether oxygen makes this compound an interesting candidate for specialized ligand design in transition metal catalysis[2]. The spatial separation of the ether oxygen allows for hemilabile coordination modes, which are not possible with rigid, directly substituted alkoxypyrazines.
Irritant